molecular formula C6H6NNaO6S2 B12657407 Sodium hydrogen 4-aminobenzene-1,3-disulphonate CAS No. 68466-09-1

Sodium hydrogen 4-aminobenzene-1,3-disulphonate

Cat. No.: B12657407
CAS No.: 68466-09-1
M. Wt: 275.2 g/mol
InChI Key: JYKSCWRCLLNCHG-UHFFFAOYSA-M
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Description

Sodium hydrogen aniline-2,4-disulphonate is a chemical compound with the molecular formula C6H6NNaO6S2. It is a sodium salt derivative of aniline-2,4-disulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium hydrogen aniline-2,4-disulphonate typically involves the sulfonation of aniline. Aniline is reacted with concentrated sulfuric acid to produce the corresponding sulfonic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of sodium hydrogen aniline-2,4-disulphonate follows a similar synthetic route. The process involves large-scale sulfonation reactions, followed by neutralization with sodium hydroxide to obtain the sodium salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen aniline-2,4-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aniline compounds .

Scientific Research Applications

Sodium hydrogen aniline-2,4-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium hydrogen aniline-2,4-disulphonate exerts its effects involves its interaction with various molecular targets. The sulfonic acid groups in the compound can form strong interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison: Sodium hydrogen aniline-2,4-disulphonate is unique due to its specific sulfonic acid substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

68466-09-1

Molecular Formula

C6H6NNaO6S2

Molecular Weight

275.2 g/mol

IUPAC Name

sodium;4-aminobenzene-1,3-disulfonate;hydron

InChI

InChI=1S/C6H7NO6S2.Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

JYKSCWRCLLNCHG-UHFFFAOYSA-M

Canonical SMILES

[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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